molecular formula C13H16N2O4 B6783098 (2R)-2-[(2-acetamidoacetyl)amino]-3-phenylpropanoic acid

(2R)-2-[(2-acetamidoacetyl)amino]-3-phenylpropanoic acid

Cat. No.: B6783098
M. Wt: 264.28 g/mol
InChI Key: FBAYGSYHUAWICL-LLVKDONJSA-N
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Description

(2R)-2-[(2-acetamidoacetyl)amino]-3-phenylpropanoic acid is a chiral amino acid derivative with a complex structure that includes an acetamido group, a phenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(2-acetamidoacetyl)amino]-3-phenylpropanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group of the starting material is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.

    Acylation: The protected amino acid is then acylated with acetic anhydride to introduce the acetamido group.

    Deprotection: The protecting group is removed to yield the free amino acid.

    Coupling with phenylacetic acid: The free amino acid is coupled with phenylacetic acid using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(2-acetamidoacetyl)amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The acetamido group can be substituted with other acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Acylation reagents like acetic anhydride or benzoyl chloride can be used under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amino derivatives.

    Substitution: Various acylated products.

Scientific Research Applications

(2R)-2-[(2-acetamidoacetyl)amino]-3-phenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in protein synthesis and enzyme interactions.

    Medicine: Investigated for its potential as a drug candidate due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of (2R)-2-[(2-acetamidoacetyl)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(2-acetamidoacetyl)amino]-3-phenylpropanoic acid: The enantiomer of the compound with similar properties but different biological activity.

    N-acetylphenylalanine: A simpler derivative with an acetamido group and a phenyl group.

    Phenylalanine: The parent amino acid without the acetamido group.

Uniqueness

(2R)-2-[(2-acetamidoacetyl)amino]-3-phenylpropanoic acid is unique due to its specific stereochemistry and the presence of both acetamido and phenyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2R)-2-[(2-acetamidoacetyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-9(16)14-8-12(17)15-11(13(18)19)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,16)(H,15,17)(H,18,19)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAYGSYHUAWICL-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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